molecular formula C9H17NO4 B2740637 (S)-2-((ethoxycarbonyl)amino)-3,3-dimethylbutanoic acid CAS No. 156990-58-8

(S)-2-((ethoxycarbonyl)amino)-3,3-dimethylbutanoic acid

Cat. No.: B2740637
CAS No.: 156990-58-8
M. Wt: 203.238
InChI Key: BGWONUWPOUBGIO-ZCFIWIBFSA-N
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Description

(S)-2-((ethoxycarbonyl)amino)-3,3-dimethylbutanoic acid is a chiral α-amino acid derivative. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. Its unique structure, featuring an ethoxycarbonyl group and a dimethylbutanoic acid moiety, makes it a valuable building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing (S)-2-((ethoxycarbonyl)amino)-3,3-dimethylbutanoic acid is through the Strecker synthesis. This involves the reaction of an aldehyde with ammonia and hydrogen cyanide to form an α-aminonitrile, which is then hydrolyzed to yield the desired amino acid . The reaction conditions typically involve acidic or basic hydrolysis, depending on the specific requirements of the synthesis.

Another method involves the use of photoredox catalysis for the stereoselective addition of radicals to chiral glyoxylate-derived N-sulfinyl imines . This method allows for the use of carboxylic acids as radical precursors without prior derivatization, making it a convenient and efficient approach.

Industrial Production Methods

Industrial production of this compound often involves large-scale Strecker synthesis due to its simplicity and cost-effectiveness. The process can be optimized by using continuous flow reactors to improve yield and reduce reaction time. Additionally, the use of advanced purification techniques such as crystallization and chromatography ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((ethoxycarbonyl)amino)-3,3-dimethylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ethoxycarbonyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, alcohols, and substituted amino acids, depending on the specific reagents and conditions used.

Scientific Research Applications

(S)-2-((ethoxycarbonyl)amino)-3,3-dimethylbutanoic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.

    Biology: The compound is used in the study of enzyme-substrate interactions and protein engineering.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-3,3-dimethylbutanoic acid: Lacks the ethoxycarbonyl group, making it less versatile in synthetic applications.

    (S)-2-((Methoxycarbonyl)amino)-3,3-dimethylbutanoic acid: Similar structure but with a methoxycarbonyl group, which can affect its reactivity and binding properties.

Uniqueness

(S)-2-((ethoxycarbonyl)amino)-3,3-dimethylbutanoic acid is unique due to its combination of an ethoxycarbonyl group and a dimethylbutanoic acid moiety, providing a balance of hydrophilic and hydrophobic properties. This makes it particularly useful in the design of molecules with specific binding characteristics and reactivity profiles.

Properties

IUPAC Name

(2S)-2-(ethoxycarbonylamino)-3,3-dimethylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4/c1-5-14-8(13)10-6(7(11)12)9(2,3)4/h6H,5H2,1-4H3,(H,10,13)(H,11,12)/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGWONUWPOUBGIO-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(C(=O)O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N[C@H](C(=O)O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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